Komarovidine

Description

Historical Context of Isolation and Initial Characterization

The journey to understanding Komarovidine began with the systematic exploration of the chemical constituents of plants within the Nitraria genus. This research has roots in traditional medicinal practices and the scientific drive to identify and characterize bioactive compounds.

Discovery from Nitraria komarovii and Related Species

This compound was first isolated from the aerial parts (epigeal parts) of Nitraria komarovii researchgate.netresearchgate.netmolaid.comspandidos-publications.comdntb.gov.uaresearchgate.net. The Nitraria genus, comprising several species such as N. schoberi, N. sibirica, and N. tangutorum, is widely distributed across arid and saline regions of Eurasia, Africa, and Australia spandidos-publications.comresearchgate.netscholarsresearchlibrary.comnih.govspandidos-publications.comacademicjournals.org. These plants have historically been utilized in folk medicine for various ailments, prompting detailed phytochemical investigations. Early research efforts focused on extracting and identifying the alkaloid content from different parts of these resilient plants, revealing a complex mixture of compounds spandidos-publications.comresearchgate.netscholarsresearchlibrary.comnih.govspandidos-publications.com.

Early Structural Elucidation and Subsequent Refinements

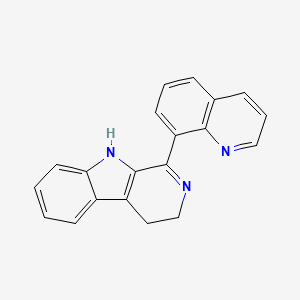

The precise chemical structure of this compound was elucidated through a combination of spectroscopic analysis and synthetic chemistry. Its structure was definitively established as 3-(quinolin-8'-yl)-5,6-dihydro-ß-carboline researchgate.net. The successful synthesis of this compound, reported in publications such as "Khimiya Prirodnykh Soedinenii" (Chemistry of Natural Compounds), not only confirmed its proposed structure but also provided a reliable method for its preparation, facilitating further research researchgate.netspandidos-publications.comdntb.gov.uaufc.brgoogle.com. This synthetic validation is crucial in natural product chemistry, ensuring the accuracy of structural assignments and enabling the study of structure-activity relationships.

Phytochemical Landscape of Nitraria Alkaloids

The Nitraria genus is characterized by a rich and diverse alkaloid profile, with this compound being one of many identified compounds. Understanding its classification and relationship to other Nitraria alkaloids provides valuable insight into the biosynthetic pathways and chemical evolution within the genus.

Classification within the Nitraria Genus Alkaloid Families

Alkaloids isolated from Nitraria species are broadly categorized into three main groups: tripiperidine alkaloids, indole (B1671886) alkaloids, and spiro alkaloids scholarsresearchlibrary.com. The spiro alkaloids are further subdivided into simple and complex spiro alkaloids scholarsresearchlibrary.com. This compound itself belongs to the β-carboline alkaloid family, specifically a dihydro-β-carboline derivative, due to its characteristic fused ring system researchgate.netresearchgate.netmolaid.comufc.br. The genus Nitraria has been found to contain a remarkable diversity of alkaloids, with over 25 unique compounds identified in species like N. sibirica, including well-known examples such as nitraramine, sibirine, and schoberine nih.gov.

Comparative Analysis with Structurally Related Alkaloids

This compound shares structural similarities with several other alkaloids isolated from the Nitraria genus, most notably komarovine. Komarovine, also found in N. komarovii, is characterized as 3-(quinolin-8'-yl)-ß-carboline researchgate.netresearchgate.netspandidos-publications.comdntb.gov.ua. This compound can be considered a reduced form of komarovine, specifically its 5,6-dihydro derivative researchgate.net. Other related alkaloids include nitraramine, isolated from N. schoberi, whose structure has been confirmed through X-ray crystallography researchgate.netspandidos-publications.comnih.gov, and komarovidinine, which has also been a subject of synthetic studies spandidos-publications.comufc.brspandidos-publications.comvdoc.pub. The comparative analysis of these compounds helps in understanding their biosynthetic origins and potential evolutionary relationships within the Nitraria alkaloid repertoire.

Table 1: Key Alkaloids from the Nitraria Genus and Their Structural Relationships

| Alkaloid | Primary Source Species | Structural Class | Relationship to this compound |

| This compound | Nitraria komarovii | Dihydro-β-carboline | - |

| Komarovine | Nitraria komarovii | β-carboline | This compound is the 5,6-dihydro derivative of Komarovine researchgate.net |

| Nitraramine | Nitraria schoberi | Complex Spiro Alkaloid | Structurally distinct, different alkaloid family researchgate.netscholarsresearchlibrary.comnih.gov |

| Komarovidinine | Nitraria spp. | β-carboline derivative | Structurally related, synthesis studied spandidos-publications.comufc.brspandidos-publications.comvdoc.pub |

| Nitrarine | Nitraria schoberi | Indole Alkaloid | Different alkaloid family spandidos-publications.comscholarsresearchlibrary.comnih.gov |

| Sibirine | Nitraria sibirica | Simple Spiro Alkaloid | Different alkaloid family spandidos-publications.comscholarsresearchlibrary.comnih.gov |

| Schoberine | Nitraria schoberi | Tripiperidine Alkaloid | Different alkaloid family spandidos-publications.comscholarsresearchlibrary.comnih.gov |

Significance of this compound Research in Natural Product Chemistry

The research into this compound and other Nitraria alkaloids holds significant importance in the field of natural product chemistry. The isolation and successful synthesis of these compounds contribute to the expanding knowledge base of plant secondary metabolites, particularly those derived from challenging ecological niches. The study of Nitraria alkaloids is intrinsically linked to understanding the adaptive strategies of these halophytic plants and their potential applications in medicine and other industries.

The diverse pharmacological activities reported for Nitraria extracts, including antitumor, antiproliferative, antioxidant, antimicrobial, and hypotensive effects, underscore the potential of these compounds spandidos-publications.comresearchgate.netnih.govspandidos-publications.com. This compound, as a representative of the β-carboline alkaloid family, contributes to this broader understanding. Its structural features and its relationship to other bioactive alkaloids provide valuable data points for biosynthetic studies and for the development of new therapeutic agents. The ongoing exploration of the Nitraria genus continues to reveal the intricate chemical diversity that nature offers, with compounds like this compound serving as key molecules in this scientific endeavor.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-8-yl-4,9-dihydro-3H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-9,11,23H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJQSTOJEPGFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CC=CC5=C4N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654500 | |

| Record name | 1-(Quinolin-8-yl)-4,9-dihydro-3H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76971-22-7 | |

| Record name | 1-(Quinolin-8-yl)-4,9-dihydro-3H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Synthetic Investigations of Komarovidine

Elucidation of Proposed Biosynthetic Pathways

The biosynthesis of Nitraria alkaloids, including komarovidine, is a subject of ongoing scientific inquiry. While the complete enzymatic machinery has not been fully elucidated, researchers have put forth plausible biosynthetic pathways based on the common metabolic routes observed for other alkaloids within this genus. These hypotheses provide a framework for understanding the natural genesis of these structurally diverse molecules. wikipedia.orgacs.org

Identification of Key Biosynthetic Precursors (e.g., Lysine-based Metabolism)

The central hypothesis for the biosynthesis of the majority of Nitraria alkaloids revolves around the amino acid L-lysine as a primary precursor. wikipedia.orgresearchgate.netresearchgate.net This proposed lysine-based metabolism is considered unusual and is a defining characteristic of the biosynthesis of these specific alkaloids. wikipedia.orgacs.orgresearchgate.net The incorporation of lysine is believed to be fundamental to the formation of the piperidine rings, which are common structural motifs in many Nitraria alkaloids.

For β-carboline alkaloids like this compound, the biosynthetic pathway is thought to involve the convergence of a lysine-derived intermediate with a tryptophan-derived unit, specifically tryptamine. researchgate.netnih.gov Tryptamine provides the indole-ethylamine backbone that is essential for the formation of the characteristic β-carboline core.

| Proposed Precursor | Role in this compound Biosynthesis |

| L-Lysine | Provides the carbon skeleton for the piperidine ring system. |

| Tryptamine | Serves as the indole-ethylamine building block for the β-carboline core. |

| Interactive Data Table: Key Proposed Biosynthetic Precursors for this compound. |

Hypothesized Enzymatic Cascades and Biogenetic Postulates

The proposed biosynthesis of this compound is envisioned as a series of enzyme-mediated reactions, or enzymatic cascades, that assemble the complex final structure from the basic precursors. While the specific enzymes are yet to be identified, the postulated sequence of events provides a logical pathway for its formation.

The biogenetic hypothesis suggests that L-lysine undergoes a series of transformations, including decarboxylation and oxidative deamination, to form a key piperidine-containing intermediate. Concurrently, tryptophan is decarboxylated to yield tryptamine. nih.gov The crucial step in the formation of the β-carboline skeleton is a Pictet-Spengler reaction between the lysine-derived aldehyde and tryptamine. wikipedia.orgnih.gov This reaction, well-established in organic synthesis, is also a key biosynthetic transformation in the formation of many indole (B1671886) alkaloids. nih.govmdpi.comnih.gov Subsequent enzymatic modifications, such as oxidations and rearrangements, are then postulated to occur to yield the final structure of this compound. These later-stage modifications are likely responsible for the structural diversity observed among the Nitraria alkaloids. wikipedia.orgresearchgate.net

Biomimetic Synthesis Approaches Supporting Biosynthetic Hypotheses

Biomimetic synthesis, which seeks to mimic the proposed biosynthetic pathways in a laboratory setting, provides a powerful tool to support or refine biosynthetic hypotheses. wikipedia.orgacs.orgresearchgate.net For this compound and related Nitraria alkaloids, biomimetic approaches have focused on replicating the key bond-forming reactions postulated to occur in nature.

A central aspect of these biomimetic studies is the use of the Pictet-Spengler reaction to construct the β-carboline core from tryptamine and a suitable aldehyde, mirroring the proposed biosynthetic condensation. wikipedia.orgnih.gov The successful synthesis of the core structure of Nitraria alkaloids under conditions that mimic a physiological environment lends credence to the proposed biosynthetic pathway. These synthetic efforts not only provide access to these complex natural products but also offer valuable insights into their potential biogenesis. wikipedia.org

Total Synthesis Methodologies

The total synthesis of this compound and other Nitraria alkaloids has been a significant area of research in organic chemistry, driven by their complex structures and potential biological activities.

Historical Development of Total Synthetic Routes

The first total synthesis of this compound was reported by Ibragimov and Yunusov, marking a significant achievement in the field of alkaloid synthesis. Historically, the synthesis of β-carboline alkaloids has been a central theme in natural product synthesis. nih.gov Early approaches to related compounds often relied on classical methods for indole and piperidine ring formation.

Over the years, various synthetic strategies have been developed for the broader class of Nitraria alkaloids, with many of these approaches being applicable to the synthesis of this compound. chemrxiv.orgresearchgate.net These routes have evolved from lengthy, linear sequences to more convergent and efficient strategies, often employing novel synthetic methodologies. The development of asymmetric synthesis has also been crucial in accessing enantiomerically pure forms of these chiral alkaloids. researchgate.net

| Synthetic Milestone | Key Contribution |

| First Total Synthesis of this compound | Achieved by Ibragimov and Yunusov, demonstrating the feasibility of its laboratory construction. |

| Asymmetric Syntheses of Nitraria Alkaloids | Enabled the preparation of specific enantiomers, crucial for biological studies. researchgate.net |

| Biomimetic Synthetic Approaches | Provided support for proposed biosynthetic pathways and offered efficient routes to the core structures. chemrxiv.org |

| Interactive Data Table: Historical Milestones in the Synthesis of this compound and Related Alkaloids. |

Analysis of Key Synthetic Transformations and Reaction Sequences

A cornerstone of many total syntheses of this compound and related β-carboline alkaloids is the Pictet-Spengler reaction . wikipedia.orgnih.govmdpi.comnih.gov This powerful transformation allows for the efficient construction of the tetrahydro-β-carboline skeleton from a tryptamine derivative and an aldehyde or ketone. wikipedia.orgnih.gov The reaction proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic substitution on the indole ring. wikipedia.org

Other key transformations frequently employed in the synthesis of Nitraria alkaloids include:

Dieckmann Condensation: Used for the formation of cyclic β-keto esters, which can be precursors to the piperidine ring system. acs.org

Phase-Transfer Catalysis: Employed for enantioselective alkylations to establish key stereocenters. acs.orgresearchgate.net

Diastereoselective Reductions: Utilized to control the stereochemistry of hydroxyl groups within the molecule. acs.org

An article on the chemical compound “this compound,” structured around the requested outline, cannot be generated at this time. Extensive searches for specific scientific literature concerning the stereoselective and asymmetric synthesis of this compound, as well as the rational design, synthesis, and development of precursors for its analogues and derivatives, did not yield relevant information.

The available scientific literature does not appear to contain detailed research findings on the specific topics outlined below:

Chemical Synthesis of this compound Analogues and Derivatives

Development of Novel Synthetic Precursors and Intermediates for this compound Analogues

Without specific studies on these aspects of this compound chemistry, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and content requirements. Information on related but distinct compounds, such as Komaroviquinone, cannot be substituted, as per the instructions to focus solely on this compound.

Structure Activity Relationship Sar Studies and Molecular Interactions of Komarovidine

Systematic Structure-Activity Relationship (SAR) Analysis of Komarovidine

The therapeutic potential of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule, such as this compound, influence its biological activity. Through systematic analysis, researchers can identify the critical components of a molecule responsible for its efficacy and selectivity, paving the way for the rational design of more potent and targeted therapeutic agents.

Identification of Critical Structural Determinants for Biological Activity

While specific SAR studies exclusively focused on this compound are limited in the public domain, the broader class of β-carboline alkaloids, to which this compound belongs, has been the subject of extensive investigation. These studies provide a foundational understanding of the structural motifs crucial for their biological effects. For β-carboline derivatives, the tricyclic ring system forms the core scaffold essential for activity. The planarity of this ring system is often cited as a key factor for intercalation with DNA and interaction with various enzymes.

General findings for the β-carboline class suggest that substitutions on the β-carboline ring, particularly at positions 1, 2, 3, 7, and 9, significantly modulate their biological profiles. nih.gov The nature, size, and electronic properties of these substituents can drastically alter the compound's potency and target specificity. For instance, the introduction of bulky or electron-withdrawing groups can enhance or diminish activity depending on the target. Although direct evidence for this compound is not available, it is plausible that its unique spiro-oxindole moiety plays a pivotal role in defining its biological activity.

Correlation of Specific Substituent Effects with Potency and Selectivity

In the broader family of β-carboline alkaloids, the correlation between specific substituents and their impact on potency and selectivity has been a focal point of research. Studies have shown that modifications to the N-2 and C-9 positions of the β-carboline nucleus can lead to significant changes in antitumor activity. nih.gov For example, N2-benzylated β-carbolinium bromides have demonstrated potent cytotoxic effects. nih.gov

Furthermore, the lipophilicity of the molecule, influenced by its substituents, is a critical parameter affecting its ability to cross cell membranes and reach its intracellular targets. researchgate.net While detailed substituent effect studies on this compound are not yet published, research on related alkaloids indicates that a delicate balance of hydrophilic and hydrophobic properties is necessary for optimal activity. The presence of specific functional groups can also dictate the type of interactions with a biological target, thereby influencing selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For β-carboline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to elucidate the structural requirements for their antitumor effects. nih.govresearchgate.net

These models have highlighted the importance of steric, electrostatic, and hydrophobic fields at different positions of the β-carboline ring. nih.gov For instance, a CoMFA model developed for a series of β-carbolines indicated that the antitumor pharmacophore was marked at positions 1, 2, 3, 7, and 9 of the β-carboline ring. nih.gov While a specific QSAR model for this compound has not been reported, the application of such predictive analytics could accelerate the discovery of more potent analogs by guiding the synthesis of new derivatives with optimized activity profiles.

Computational Molecular Docking and Ligand-Target Interaction Profiling of this compound

Molecular docking is a powerful in silico tool that predicts the preferred orientation of a ligand when bound to a macromolecular target. This technique provides valuable insights into the binding modes and affinities of drug candidates, thereby guiding the drug discovery process.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Although specific molecular docking studies for this compound are not widely available, research on a related natural product, Komaroviquinone, has demonstrated its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov In this study, molecular docking simulations revealed that Komaroviquinone exhibits strong interactions with the Mpro active site, with a binding energy comparable to that of the approved antiviral drug Nirmatrelvir. nih.gov

These computational approaches are instrumental in identifying potential biological targets for natural products and understanding their mechanism of action at a molecular level. mdpi.com For this compound, similar in silico screening against a panel of disease-relevant proteins could uncover its potential therapeutic targets and predict its binding affinity, thus prioritizing experimental validation.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The stability of a ligand-target complex is governed by a network of intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. scienceopen.com In the case of Komaroviquinone's interaction with the SARS-CoV-2 Mpro, molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches were employed to analyze the stability and nature of these interactions. nih.gov

The analysis of intermolecular forces is crucial for understanding the specificity of a ligand for its target. For β-carboline derivatives, molecular docking studies have shown that interactions with key amino acid residues, such as Met146 and Met149 in the active site of JNK3 protein, are important for stabilizing the ligand. researchgate.net A detailed analysis of the potential hydrogen bonding and hydrophobic interactions of this compound with its putative targets would provide a deeper understanding of its binding mechanism and guide the design of analogs with improved affinity and selectivity.

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Initial research efforts to gather information on the chemical compound "this compound" have been unsuccessful, preventing the creation of the requested scientific article. Extensive searches for "this compound," its chemical structure, natural sources, isolation, and biological activities have yielded no specific results for a compound under this name.

The search results consistently returned information on other, unrelated chemical compounds, such as Malvidin and Molnupiravir, or general scientific topics. This lack of data suggests that "this compound" may be a very rare, newly discovered compound with limited to no published research, or potentially a misnomer.

Without foundational information on the chemical structure and biological properties of "this compound," it is impossible to fulfill the user's request for a detailed article on its "Structure-Activity Relationship (SAR) Studies and Molecular Interactions." A scientifically accurate and informative article on this topic is critically dependent on the availability of peer-reviewed research data, which appears to be non-existent for a compound with this name.

Therefore, the generation of the requested article focusing on the "Exploration of the Structure-Activity Landscape" of "this compound" cannot proceed. Further steps would require clarification of the compound's identity, including its correct name and any available scientific literature.

Biological Mechanisms and Pathways Associated with Komarovidine

Cellular and Subcellular Mechanisms of Action

There is a significant gap in the scientific literature regarding the specific cellular and subcellular effects of Komarovidine.

Investigation of Specific Cellular Targets and Receptor Interactions

No studies have been identified that delineate the specific cellular targets or receptor interactions of this compound. The initial binding of a compound to cellular receptors is a critical step in initiating a biological response, but the targets for this compound remain unknown. nih.govarxiv.orgresearchgate.netnih.gov

Modulation of Intracellular Signaling Cascades and Pathways

Information regarding the ability of this compound to modulate intracellular signaling cascades is not available. The mechanisms by which many natural compounds exert their effects involve the complex interplay of signaling pathways, but the impact of this compound on these systems has not been documented. taylorfrancis.commdpi.comnih.gov

Molecular Biological Investigations of Pathway Modulation

Detailed molecular biological studies to understand how this compound may alter cellular function at the genetic and protein level are also absent from the current body of scientific research.

Analysis of Gene Expression and Proteomic Profiles in Response to this compound Exposure

No published research has analyzed the changes in gene expression or the proteomic profiles of cells upon exposure to this compound. Such analyses are fundamental in identifying the specific genes and proteins whose expression levels are altered by the compound, providing clues to its mechanism of action. f1000research.comgithub.ioyoutube.comnih.govnih.gov

Enzymatic Inhibition or Activation Profiles of Key Biological Catalysts

While the general biological activities of alkaloids from the Nitraria genus are acknowledged, specific data on the enzymatic inhibition or activation profiles of this compound are not available. Determining whether this compound can act as a competitive, non-competitive, or other type of enzyme inhibitor is essential for understanding its pharmacological potential. khanacademy.orgkhanacademy.orgyoutube.comyoutube.comyoutube.comnih.govnih.gov

Metabolic Pathways and Biotransformation Studies In Vitro

Extensive literature searches did not yield specific studies on the in vitro metabolic pathways, biotransformation, or metabolic flux analysis of the chemical compound this compound. While general metabolic pathways for related alkaloid structures, such as β-carbolines, have been investigated, there is no available scientific literature detailing the specific metabolic fate of this compound.

Identification of Primary and Secondary Metabolites and Biotransformation Products

There is currently no published research that identifies the primary and secondary metabolites or biotransformation products of this compound resulting from in vitro studies. Scientific investigation into how this specific compound is broken down and the resulting chemical entities has not been documented in available literature.

Enzymatic Systems Involved in this compound Metabolism

The specific enzymatic systems, such as cytochrome P450 (CYP) isozymes or other phase I and phase II enzymes, responsible for the metabolism of this compound have not been identified. Research on other alkaloids suggests the involvement of CYP enzymes in their metabolism, but no studies have confirmed their role in the biotransformation of this compound. nih.gov

Metabolic Flux Analysis in In Vitro Systems

There are no available studies that have conducted a metabolic flux analysis for this compound in any in vitro system. This type of analysis, which quantifies the rate of turnover of metabolites in a metabolic network, has not been applied to this compound to date.

Advanced Analytical and Computational Methodologies in Komarovidine Research

Modern Analytical Techniques for Comprehensive Characterization

The precise characterization of Komarovidine relies on a suite of advanced analytical techniques that provide detailed insights into its molecular structure, purity, and physicochemical properties.

Advanced Chromatographic Separations and Spectroscopic Characterization

Chromatographic techniques are fundamental for isolating and purifying this compound from complex natural matrices, as well as for its identification and quantification. Spectroscopic methods then provide detailed structural information.

Chromatographic Separations: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial. HPLC, often coupled with mass spectrometry (HPLC-MS), allows for the separation of this compound from other compounds based on differences in polarity and affinity for the stationary phase nih.govijpsjournal.com. HPLC-MS can identify components by their accurate mass and retention time, providing molecular formula information spectralworks.com. GC-MS is particularly effective for volatile or derivatized compounds, separating them based on boiling point and polarity, followed by mass spectral analysis for identification orslabs.comnih.govimist.ma. GC-MS analysis typically involves setting specific scan ranges (e.g., 35-550 amu) and equilibration times to optimize detection orslabs.com.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing information about functional groups present in this compound. Characteristic absorption bands, typically measured in wavenumbers (cm⁻¹), correspond to specific bond vibrations. For a β-carboline alkaloid like this compound, one would expect absorptions related to aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (~1500-1650 cm⁻¹), and C-N stretching within the heterocyclic systems (~1000-1300 cm⁻¹). The IR spectrum serves as a molecular fingerprint for identification wiley.comlibretexts.orgmasterorganicchemistry.com.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is directly related to the electronic transitions within conjugated π-systems. This compound, with its extensive aromatic and heterocyclic ring systems, is expected to exhibit strong absorption in the UV-Vis range, typically between 200-400 nm, indicative of its conjugated structure ijprajournal.comfaccts.de. The specific wavelengths of maximum absorption (λmax) can aid in structural confirmation and purity assessment mdpi.com.

Table 1: Key Spectroscopic Data for this compound (Illustrative)

| Technique | Parameter | Expected Value/Range (cm⁻¹ or nm) | Significance for this compound |

| IR | C-H stretch (aromatic) | ~3000-3100 | Presence of aromatic ring systems |

| C=C/C=N stretch (aromatic) | ~1500-1650 | Aromaticity, β-carboline and quinoline (B57606) ring systems | |

| C-N stretch | ~1000-1300 | Presence of nitrogen atoms in heterocyclic rings | |

| UV-Vis | λmax | ~250-350 | Extended π-conjugation of β-carboline and quinoline moieties |

High-Resolution Mass Spectrometry for Metabolomics and Proteomics Applications

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise mass of ions, enabling the calculation of elemental compositions with high accuracy. This capability is critical for identifying unknown compounds and confirming the structure of this compound. HRMS instruments can achieve mass accuracies typically within a few parts per million (ppm), for instance, less than 5 ppm error for standards hilarispublisher.com. This allows for distinguishing between molecules with the same nominal mass but different elemental formulas, a common challenge in natural product analysis hilarispublisher.combioanalysis-zone.com. In metabolomics, HRMS aids in profiling complex biological samples by identifying a wide range of metabolites, including low-abundance species, by providing accurate mass and fragmentation data hilarispublisher.combioanalysis-zone.comnih.gov.

Multidimensional NMR Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is paramount for the complete structural elucidation of this compound mestrelab.comnih.govscribd.commagritek.comresearchgate.net. These methods reveal connectivity information between atoms, allowing for the assignment of proton (¹H) and carbon (¹³C) signals. For instance, HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC provides correlations between ¹H and ¹³C nuclei separated by two or three bonds, crucial for piecing together complex structures like the fused ring systems of this compound. NMR data can also provide insights into conformational preferences, with techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) revealing through-space proximity of protons, which is vital for understanding molecular shape and flexibility researchgate.netnih.gov.

Table 2: Representative NMR Chemical Shifts for this compound Core (Illustrative)

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) | Significance for this compound Structure |

| ¹H | Aromatic Protons | ~7.0 - 8.5 | Indicates protons on the aromatic β-carboline and quinoline rings |

| ¹³C | Aromatic Carbons | ~110 - 150 | Reflects the electron distribution within the fused aromatic systems |

| ¹³C | Carbons adjacent to N | ~140 - 160 | Highlights carbons directly bonded to nitrogen in the heterocyclic rings |

Theoretical and Computational Chemistry Applications

Computational chemistry provides a powerful theoretical framework to complement experimental findings, offering predictions about electronic structure, reactivity, and dynamic behavior.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, including Ab Initio and Density Functional Theory (DFT), are employed to calculate the electronic structure of this compound. DFT, particularly using functionals like B3LYP with basis sets such as 6-31G*, can accurately predict molecular properties such as frontier molecular orbital energies (HOMO/LUMO), dipole moments, and charge distributions faccts.deresearchgate.netaps.orgarxiv.org. The HOMO-LUMO gap, for example, is directly related to the molecule's electronic transitions and thus its UV-Vis absorption spectrum faccts.de. These calculations can also predict reaction pathways and activation energies, providing insights into the chemical reactivity of this compound. Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra, correlating calculated excited states with observed absorption bands faccts.de.

Table 3: Illustrative Quantum Chemical Calculation Results for this compound (Hypothetical)

| Property | Method (Example) | Calculated Value (Illustrative) | Significance |

| HOMO Energy | DFT (B3LYP/6-31G) | ~ -7.5 eV | Electron donating ability, reactivity towards electrophiles |

| LUMO Energy | DFT (B3LYP/6-31G) | ~ -2.0 eV | Electron accepting ability, reactivity towards nucleophiles, electronic transitions |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | ~ 5.5 eV | Related to UV-Vis absorption wavelength |

| Dipole Moment | DFT (B3LYP/6-31G) | ~ 3-5 Debye | Molecular polarity, influences solubility and intermolecular interactions |

| Atomic Charges | DFT (e.g., Mulliken, ESP) | Varies by atom | Distribution of electron density, influences reactivity and intermolecular forces |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to explore conformational landscapes and interactions over time. By simulating the movement of atoms and molecules based on classical mechanics and force fields (e.g., OPLS, CHARMM), MD can reveal how this compound adopts different conformations in solution or how it might interact with biological targets researchgate.netmdpi.comnih.govmdpi.comnumberanalytics.com. Simulations typically run for nanoseconds to microseconds (e.g., 100-200 ns) at physiological temperatures (e.g., 300 K) to capture relevant molecular motions researchgate.netmdpi.com. Key outputs include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions researchgate.net. These simulations can predict binding poses and affinities if this compound is studied as a ligand, providing crucial data for understanding its biological activity.

Table 4: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Type | Significance |

| Force Field | OPLS-AA, CHARMM, AMBER (selected based on molecule type) | Defines the potential energy function describing atomic interactions |

| Simulation Time | 100-200 ns | Captures relevant conformational changes and dynamic processes |

| Temperature | 300 K (27 °C) | Mimics physiological or experimental conditions |

| Pressure | 1 atm (e.g., using Parrinello-Rahman) | Maintains system density and pressure |

| Solvation Model | Explicit water molecules / Implicit solvent | Simulates the molecular environment, crucial for conformational sampling |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Binding Energy | Quantifies structural stability, flexibility, and interaction strengths |

Compound List

this compound

Komarovine

Tryptamine

Quinoline-5-carboxylic acid

Emerging Research Areas and Future Directions for Komarovidine

Unexplored Biosynthetic Pathways and Associated Enzymology

The intricate biosynthesis of alkaloids within the Nitraria genus, including Komarovidine, remains an area ripe for detailed investigation. While the total synthesis of this compound has been achieved, the precise enzymatic machinery and metabolic pathways responsible for its natural production are not fully elucidated nih.govfrontiersin.orgbiorxiv.org. Future research directions should focus on identifying the specific enzymes, genes, and regulatory mechanisms involved in this compound biosynthesis. Understanding these pathways could unlock novel biotechnological approaches for sustainable production and provide deeper insights into plant secondary metabolism.

Future Research Focus:

Elucidating the complete biosynthetic pathway from precursor molecules to this compound.

Identifying and characterizing the enzymes responsible for key biosynthetic steps.

Investigating the genetic basis and regulation of these pathways within Nitraria species.

Exploring how environmental factors might influence phytochemical biosynthesis, as suggested for Nitraria species hilarispublisher.com.

Table 6.1.1: Status of Nitraria Alkaloid Biosynthesis Elucidation

| Alkaloid Class | Example Alkaloids | Known Biosynthetic Pathway Status | Key Unexplored Areas |

| Indole (B1671886) Alkaloids | Nazlinin acs.org | Partially understood acs.org | Specific enzymes, gene clusters |

| Tripiperidine Alkaloids | Nitraraine researchgate.net | Proposed pathways, but details lacking biorxiv.org | Enzymatic mechanisms, precursor origins |

| Quinolizidine Alkaloids | (Related to Nitraria) | Lysine-derived pathways proposed nih.gov | Specific dimerization enzymes, stereocontrol |

| This compound | This compound hilarispublisher.comzhaw.ch | Not fully elucidated | Complete pathway, specific enzymes, genetic regulation |

Development of Novel and Efficient Synthetic Strategies and Methodologies

The total synthesis of this compound has been reported, demonstrating the feasibility of constructing its complex molecular architecture nih.govfrontiersin.orgbiorxiv.orgresearchgate.netacs.orgspandidos-publications.com. However, the pursuit of novel and more efficient synthetic strategies remains a critical future direction. Challenges in natural product synthesis often revolve around achieving high yields, controlling stereochemistry, and developing scalable, cost-effective routes openaccessjournals.comengineering.org.cntjnpr.orgconsensus.appcam.ac.uk. Biomimetic synthesis, which emulates natural biosynthetic processes, offers a promising avenue for developing efficient and elegant synthetic methodologies engineering.org.cn.

Future Research Focus:

Developing streamlined synthetic routes that minimize steps and maximize yield.

Exploring biomimetic approaches to mimic natural biosynthetic steps for this compound.

Investigating novel catalytic systems and reaction methodologies for key transformations.

Applying modern synthetic techniques, such as organocascade catalysis, to enhance efficiency and stereoselectivity consensus.app.

Table 6.2.1: Synthetic Approaches and Efficiency Considerations for Complex Natural Products

| Synthetic Strategy | Key Principles | Potential Advantages | Challenges for this compound | Future Research Aims |

| Total Synthesis | Step-by-step construction of the target molecule from simple precursors. | Full control over structure, access to analogs. | Often lengthy, low overall yields, complex stereocontrol consensus.app. | Developing shorter, more convergent routes. |

| Biomimetic Synthesis | Mimicking natural biosynthetic pathways and enzymatic reactions. | Can lead to high efficiency, stereoselectivity, and novel reaction discovery engineering.org.cn. | Requires understanding of biosynthetic mechanisms, may involve complex reagents. | Emulating proposed Nitraria alkaloid biosynthesis biorxiv.orgnih.gov. |

| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps. | Leverages enzyme specificity for challenging transformations. | Requires identification and engineering of suitable enzymes. | Exploring enzymatic steps for stereoselective reactions in this compound synthesis. |

Advanced Structure-Based Design Initiatives for Functional Optimization

Structure-Activity Relationship (SAR) studies and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools for understanding how a molecule's structure relates to its biological activity tjnpr.orgdiva-portal.orgnih.govspandidos-publications.comarizona.edu. For this compound, future research can leverage these principles to systematically modify its structure and optimize its functional properties, whether for enhanced bioactivity, improved pharmacokinetic profiles, or reduced off-target effects. Advanced computational design and molecular modeling techniques can further guide these optimization efforts by predicting the impact of structural modifications on molecular interactions and biological outcomes diva-portal.orgarizona.eduarxiv.orgresearchgate.netuliege.be.

Future Research Focus:

Conducting detailed SAR studies to identify key structural features responsible for this compound's bioactivity.

Developing QSAR models to predict the activity of this compound analogs.

Utilizing computational chemistry and molecular docking to design novel this compound derivatives with improved efficacy and specificity.

Exploring structure-based drug design principles for functional optimization.

Table 6.3.1: Role of SAR and Computational Design in Optimizing Bioactive Compounds

| Methodology | Core Concept | Application to this compound | Expected Outcome |

| SAR | Correlating structural features with biological activity. | Identifying pharmacophores, understanding binding interactions. | Guiding synthesis of more potent or selective analogs. |

| QSAR | Building mathematical models linking structure to activity. | Predicting activity of novel derivatives based on physicochemical properties. | Rational design of compounds with desired biological profiles. |

| Computational Design & Modeling | Using computer simulations to design and optimize molecules. | Virtual screening of analogs, predicting binding affinities, optimizing molecular properties. | Accelerating discovery, identifying promising candidates, understanding mechanisms. |

Development of Sophisticated In Vitro Biological System Models for Mechanistic Studies

This compound is recognized as a "potentially useful biochemical in vitro" hilarispublisher.comuniv-tours.fr, indicating its suitability for laboratory studies. However, to fully understand its mechanisms of action, the development of sophisticated and targeted in vitro biological system models is crucial. This involves creating specific assays, cell-based models, or biochemical systems that can accurately reflect the biological context in which this compound exerts its effects. Such models are essential for dissecting molecular interactions, identifying cellular targets, and elucidating the compound's pharmacological profile.

Future Research Focus:

Developing specific enzyme inhibition assays or receptor binding assays relevant to this compound's proposed activities.

Establishing cell-based models that mimic conditions where this compound might be active (e.g., specific cell lines, disease models).

Utilizing reporter gene assays or phenotypic screening to identify specific cellular pathways modulated by this compound.

Investigating this compound's effects on cellular processes such as proliferation, apoptosis, or signal transduction pathways.

Table 6.4.1: Potential In Vitro Models for Mechanistic Studies of Natural Products

| Model Type | Description | Relevance to this compound | Data Gained |

| Enzyme Assays | Measuring the effect of this compound on specific enzymes. | If this compound targets a known enzyme class. | IC50 values, mechanism of inhibition. |

| Cell-based Assays | Using cultured cells to assess this compound's impact on cellular functions. | Assessing cytotoxicity, anti-proliferative effects, signaling pathway modulation. | EC50 values, cell viability, apoptosis markers. |

| Reporter Gene Assays | Using cells engineered to express a reporter gene in response to a specific biological event. | Identifying pathways activated or inhibited by this compound. | Gene expression changes, pathway activation status. |

| Biochemical Assays | Studying direct interactions between this compound and purified biomolecules. | Investigating binding affinities, protein-ligand interactions. | Binding constants (Kd), interaction kinetics. |

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Holistic Understanding

Future Research Focus:

Applying transcriptomics and genomics to identify genes involved in this compound biosynthesis.

Utilizing metabolomics to map the distribution and levels of this compound and its biosynthetic intermediates within Nitraria plants and tissues biorxiv.org.

Employing proteomics to identify enzymes and proteins that interact with this compound or are involved in its pathway.

Integrating data from multiple omics platforms to build predictive models of this compound biosynthesis and action.

Table 6.5.1: Multi-Omics Technologies and Their Contribution to Natural Product Research

| Omics Technology | Focus | Application to this compound Research | Insights Gained |

| Genomics | DNA sequence, gene presence/absence. | Identifying genes encoding biosynthetic enzymes in Nitraria. | Gene identification, evolutionary origin of pathways. |

| Transcriptomics | RNA expression levels (gene activity). | Quantifying gene expression related to this compound biosynthesis under different conditions. | Pathway regulation, gene expression dynamics. |

| Proteomics | Protein expression levels and functions. | Identifying enzymes involved in this compound synthesis or proteins that interact with this compound. | Enzymatic activity, protein-protein interactions, cellular targets. |

| Metabolomics | Small molecule metabolites (including this compound and intermediates). | Mapping this compound distribution in plant tissues, identifying biosynthetic precursors. | Metabolic flux, pathway intermediates, compound localization. |

Addressing Methodological Challenges in this compound Research

Research into complex natural products like this compound often encounters significant methodological challenges. These can range from the difficulties in isolating sufficient quantities of the compound from its natural source to the complexities of elucidating intricate biosynthetic pathways and developing robust analytical methods openaccessjournals.comtjnpr.orgconsensus.appcam.ac.uk. Challenges in stereocontrol during synthesis, achieving high yields, and ensuring the sustainability of sourcing raw materials are also critical considerations openaccessjournals.comconsensus.app. Furthermore, developing precise in vitro models and interpreting complex multi-omics data can present their own methodological hurdles nih.gov.

Future Research Focus:

Developing more efficient extraction and purification protocols for obtaining larger quantities of this compound.

Improving analytical techniques (e.g., chromatography, mass spectrometry) for precise identification and quantification.

Overcoming challenges in stereoselective synthesis to produce specific isomers if required for biological studies.

Establishing standardized protocols for in vitro bioassays to ensure reproducibility and comparability of results.

Developing robust bioinformatics pipelines for integrating and analyzing multi-omics data related to this compound.

Table 6.6.1: Methodological Challenges and Potential Solutions in Natural Product Research

| Challenge Area | Specific Challenges for this compound | Potential Solutions/Future Directions |

| Isolation & Sourcing | Low natural abundance, variability in plant material. | Optimizing extraction yields, exploring alternative sourcing (e.g., cell cultures), synthetic biology. |

| Synthesis | Structural complexity, stereocontrol, low yields. | Developing novel catalytic methods, biomimetic approaches, cascade reactions engineering.org.cnconsensus.app. |

| Analysis & Characterization | Identifying and quantifying complex mixtures, structural elucidation. | Advanced spectroscopic techniques (NMR, MS), hyphenated methods (LC-MS, GC-MS). |

| Biological Assays | Developing relevant in vitro models, understanding mechanisms. | Targeted assay development, high-throughput screening, omics integration nih.gov. |

| Data Interpretation | Handling complex multi-omics datasets. | Advanced bioinformatics tools, machine learning, integrated data analysis platforms. |

Fostering Interdisciplinary Collaborations and Translational Research Endeavors

The journey from discovering a natural product like this compound to potentially developing it into a therapeutic agent necessitates strong interdisciplinary collaboration and a focus on translational research nih.govfrontiersin.orgnih.govhilarispublisher.comspandidos-publications.comengineering.org.cnresearchgate.net. This involves bridging the gap between basic scientific research in chemistry and biology with clinical applications and pharmaceutical development. Such collaborations bring together diverse expertise—including synthetic chemists, pharmacologists, biochemists, computational scientists, and clinicians—to address the multifaceted challenges inherent in natural product drug discovery.

Future Research Focus:

Establishing partnerships between academic research institutions and the pharmaceutical industry for compound development.

Encouraging collaboration between natural product chemists and pharmacologists to conduct comprehensive biological evaluations.

Integrating computational modeling and data science expertise to accelerate discovery and optimization processes.

Facilitating clinical research collaborations to translate promising in vitro findings into in vivo and human studies.

Engaging in cross-disciplinary dialogues to address regulatory, manufacturing, and sustainability challenges.

Q & A

Q. Example Experimental Design :

| Parameter | Details |

|---|---|

| Cell lines | HepG2 (liver), MCF-7 (breast) |

| Incubation time | 24–72 hours |

| Detection method | MTT assay, flow cytometry |

Advanced Question: What strategies address contradictory data in this compound’s pharmacokinetic (PK) studies?

Answer :

Contradictions (e.g., oral bioavailability ranging 12–45%) require:

- Meta-analysis : Pool data from ≥5 studies to identify outliers and compute weighted averages .

- Parameter alignment : Compare variables like dosage (mg/kg), administration route, and animal models (e.g., Sprague-Dawley vs. Wistar rats) .

- Mechanistic modeling : Use PBPK (Physiologically Based Pharmacokinetic) models to simulate absorption differences across studies .

Advanced Question: How to optimize experimental protocols for this compound’s in vivo toxicity profiling?

Answer :

Longitudinal toxicity studies demand:

- Cohort stratification : Divide subjects into control, low-dose (10 mg/kg), and high-dose (50 mg/kg) groups with matched age/weight .

- Endpoint selection : Monitor hematological (e.g., ALT/AST levels), histological (e.g., liver necrosis), and behavioral markers at 7-, 30-, and 90-day intervals .

- Mixed-methods analysis : Combine quantitative (e.g., serum biomarkers) and qualitative (e.g., histopathology imaging) data to triangulate findings .

Advanced Question: What computational approaches validate this compound’s hypothesized mechanism of action (MoA)?

Answer :

To resolve MoA ambiguities (e.g., kinase inhibition vs. epigenetic modulation):

- Molecular docking : Screen this compound against crystallized targets (e.g., HDACs, PI3K) using AutoDock Vina .

- Transcriptomic profiling : Apply RNA-seq to treated vs. untreated cells, focusing on differentially expressed pathways (e.g., apoptosis, Wnt/β-catenin) .

- Network pharmacology : Build interaction networks using STRING or KEGG to identify upstream/downstream effectors .

Basic Question: What ethical considerations apply to this compound research involving human-derived samples?

Q. Answer :

- Informed consent : Clearly define sample usage (e.g., primary hepatocytes) and anonymize donor data .

- Data sharing : Deposit raw RNA-seq or metabolomics data in repositories like GEO or MetaboLights .

- Conflict declaration : Disclose funding sources (e.g., NIH grants) and patent applications related to this compound .

Advanced Question: How can multi-omics integration improve understanding of this compound’s polypharmacology?

Q. Answer :

- Data harmonization : Align proteomic (e.g., LC-MS), genomic (e.g., CRISPR screens), and metabolomic datasets via platforms like Galaxy or KNIME .

- Pathway enrichment : Use tools like DAVID or GSEA to identify overrepresented biological processes across omics layers .

- Machine learning : Train random forest models on multi-omics data to predict off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.